![molecular formula C8H6N4 B576320 3H-[1,2,4]triazolo[4,3-a]benzimidazole CAS No. 1491-04-9](/img/structure/B576320.png)

3H-[1,2,4]triazolo[4,3-a]benzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

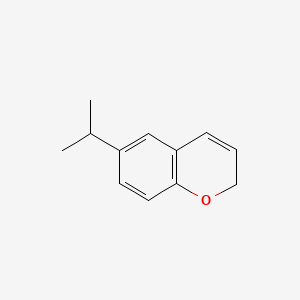

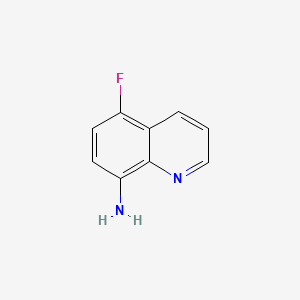

3H-[1,2,4]triazolo[4,3-a]benzimidazole is a heterocyclic compound . It has a molecular weight of 190.23 . The IUPAC name for this compound is 9H-benzo[4,5]imidazo[2,1-c][1,2,4]triazole-3-thiol .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their significant biological activities . Various synthetic methods have been reported that provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis

The structure of 1,2,4-triazole-containing compounds is unique, facilitating the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

1,2,4-Triazoles show both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .科学的研究の応用

Anticancer Properties

- Benzimidazole derivatives combined with triazolo-thiadiazoles and triazolo-thiadiazines, including compounds related to 3H-[1,2,4]triazolo[4,3-a]benzimidazole, have shown promising broad-spectrum anticancer activity, particularly against leukemia cell lines (Husain et al., 2013).

Antimicrobial Evaluation

- Some derivatives of 3H-[1,2,4]triazolo[4,3-a]benzimidazole exhibited broad-spectrum antibacterial and antifungal profiles, showing potential as antimicrobial agents (Mahmoud et al., 2013).

Anti-inflammatory and Analgesic Effects

- Certain 1,2,4-triazolo[4,3-a]benzimidazole derivatives have shown notable anti-inflammatory and analgesic effects, comparable to established drugs like indomethacin (Mohamed et al., 2006).

Antitubercular Activities

- Benzimidazole derivatives linked with 1,2,4 triazolone have been investigated for anti-tubercular activities, demonstrating effectiveness against tuberculosis (Maste et al., 2011).

Cytotoxic Properties

- Copper(II) halide complexes with triazolo[4,3-a]benzimidazoles have shown considerable cytotoxicity, enhancing the potential of these compounds in cancer treatment (Lavrenova et al., 2017).

Antimicrobial and Antifungal Agents

- A variety of 3H-[1,2,4]triazolo[4,3-a]benzimidazole derivatives have shown potential as antimicrobial and antifungal agents, with some compounds exhibiting greater effectiveness than standard drugs like Amphotericin B against specific pathogens (Mabkhot et al., 2016).

Antibacterial Activity

- Novel 1,2,4-triazolo[4,3-a]pyrimidine oxazolidinones, related to 3H-[1,2,4]triazolo[4,3-a]benzimidazole, have been synthesized and shown potent inhibition of Gram-positive pathogens, with certain compounds being more effective than Linezolid (Khera et al., 2011).

作用機序

While the specific mechanism of action for 3H-[1,2,4]triazolo[4,3-a]benzimidazole is not mentioned in the search results, it’s known that compounds containing a triazole structure have been developed and proved to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Safety and Hazards

While specific safety and hazard information for 3H-[1,2,4]triazolo[4,3-a]benzimidazole was not found, it’s generally recommended to ensure adequate ventilation when handling similar chemicals, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

1H-[1,2,4]triazolo[4,3-a]benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)10-8-11-9-5-12(7)8/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBMXDGPJHWHEQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N=NC2=NC3=CC=CC=C3N21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663579 |

Source

|

| Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-[1,2,4]triazolo[4,3-a]benzimidazole | |

CAS RN |

1491-04-9 |

Source

|

| Record name | 3H-[1,2,4]Triazolo[4,3-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,6-Difluoro-1H-benzo[d]imidazol-2-yl)-N-methylmethanamine](/img/structure/B576260.png)